Cas no 914365-65-4 (4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran)

4-(3-Methoxyphenyl)-3,6-dihydro-2H-pyran is a versatile intermediate in organic synthesis, characterized by its dihydropyran core substituted with a 3-methoxyphenyl group. This structure offers reactivity at both the aromatic and heterocyclic moieties, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The methoxy group enhances electron density, facilitating electrophilic substitutions, while the dihydropyran ring provides a scaffold for further functionalization, such as hydrogenation or ring-opening reactions. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural flexibility.
4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran structure
914365-65-4 structure
Product Name:4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran
CAS No:914365-65-4
MF:C12H14O2
MW:190.238363742828
CID:1968833
PubChem ID:101405143
Update Time:2025-05-19

4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran, 3,6-dihydro-4-(3-methoxyphenyl)-
    • 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran
    • EN300-1586089
    • 914365-65-4
    • Inchi: 1S/C12H14O2/c1-13-12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-5,9H,6-8H2,1H3
    • InChI Key: IJIRVNGCFHHWEC-UHFFFAOYSA-N
    • SMILES: O1CC=C(C2C=CC=C(C=2)OC)CC1

Computed Properties

  • Exact Mass: 190.099379685Da
  • Monoisotopic Mass: 190.099379685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 18.5Ų

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Additional information on 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran

Introduction to 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran (CAS No. 914365-65-4)

4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran, identified by the CAS number 914365-65-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic ether derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methoxy group on the phenyl ring and the pyranose core suggests intriguing interactions with biological targets, making it a valuable scaffold for drug discovery.

The compound belongs to the class of heterocyclic compounds, which are widely studied for their pharmacological properties. The pyran ring system in 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran contributes to its stability and reactivity, enabling diverse chemical modifications. These modifications are crucial for optimizing biological activity and improving pharmacokinetic profiles, which are essential for the development of new therapeutic agents.

In recent years, there has been a growing interest in exploring the potential of 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran as a lead compound in the design of novel drugs. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and interacting with specific protein targets.

One of the most compelling aspects of 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran is its versatility in synthetic chemistry. The methoxy group on the phenyl ring provides a handle for further functionalization, allowing chemists to introduce additional substituents that can enhance binding affinity or alter metabolic stability. This flexibility has led to several innovative synthetic strategies being developed to access structurally diverse analogs.

Recent advancements in computational chemistry have also contributed to the study of 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These studies have provided insights into its binding mode and have guided the design of more potent derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The pharmacological potential of 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran has not gone unnoticed by academic and industrial researchers. Several groups have reported on their efforts to synthesize and characterize derivatives of this compound. These studies often focus on identifying new bioactive scaffolds or improving existing ones through rational molecular design. The outcomes of these efforts are contributing to a growing body of literature on heterocyclic chemistry and drug development.

Moreover, the synthesis of 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran itself presents an interesting challenge for synthetic chemists. The construction of the pyran ring system requires careful consideration of reaction conditions and reagent selection to ensure high yields and purity. Advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before.

The future prospects for 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran are promising, given its structural features and potential biological activity. As research continues, it is likely that new applications will be discovered, further solidifying its importance in pharmaceutical chemistry. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.

In conclusion, 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran (CAS No. 914365-65-4) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structure and versatile reactivity make it an attractive scaffold for drug discovery efforts. As our understanding of its properties grows, so too does its promise as a precursor to novel therapeutic agents.

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